molecular formula C15H18O3 B1648698 cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-27-9

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1648698
CAS No.: 732253-27-9
M. Wt: 246.3 g/mol
InChI Key: ZJRUHBSZCZDRJH-NWDGAFQWSA-N
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Description

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound belongs to the class of cyclopentane carboxylic acids and is known for its potential bioactivity against various targets.

Preparation Methods

The synthesis of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylbenzoyl chloride and cyclopentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound

Chemical Reactions Analysis

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced products.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of new compounds with different functional groups

Scientific Research Applications

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential bioactivity against various biological targets, making it a candidate for further biological studies.

    Medicine: Research suggests that this compound may have therapeutic effects in the treatment of cancer, diabetes, and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.

    cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

    cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-nitrile: This compound contains a nitrile group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

(1R,3S)-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-5-10(2)7-13(6-9)14(16)11-3-4-12(8-11)15(17)18/h5-7,11-12H,3-4,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRUHBSZCZDRJH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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